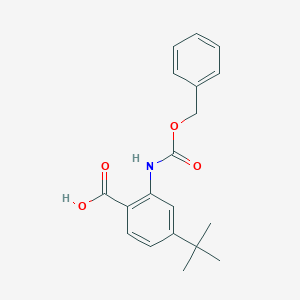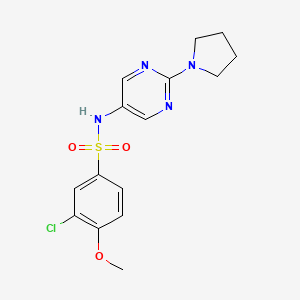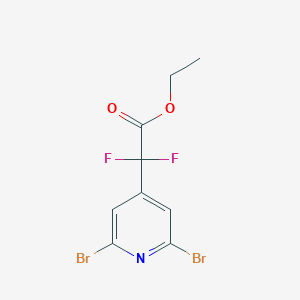![molecular formula C7H4ClF2NO B2433671 (NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine CAS No. 2055296-76-7](/img/structure/B2433671.png)
(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a chloro and two fluoro substituents on the phenyl ring, making it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include steps to control reaction conditions, such as temperature and pH, to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: : Substitution reactions at the chloro or fluoro positions can yield different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of amines or other reduced forms.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic applications, such as in the development of new drugs.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine: can be compared to other similar compounds, such as (E)-N-[(2,3-difluorophenyl)methylidene]hydroxylamine and (NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]amine . These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
List of Similar Compounds
(E)-N-[(2,3-difluorophenyl)methylidene]hydroxylamine
(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]amine
(NE)-N-[(2,3-difluorophenyl)methylidene]amine
Properties
IUPAC Name |
(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-11-12)6(9)7(5)10/h1-3,12H/b11-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXCEZXDTXPKMX-QDEBKDIKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NO)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=N/O)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2433589.png)




![Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate](/img/structure/B2433596.png)




![N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine](/img/structure/B2433608.png)
![5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene](/img/structure/B2433609.png)

![5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2433611.png)
